D-Campholic acid
Description
Historical Perspectives on the Discovery and Early Chemical Characterization of Campholic Acid
The history of D-Campholic acid is intrinsically linked to the study of its parent compound, camphor (B46023), and the broader family of camphoric acids. The initial isolation and study of camphoric acid were first undertaken by the French pharmacist Nicolas Vauquelin in the early 19th century. wikipedia.org Camphoric acid is obtained through the oxidation of camphor with nitric acid. wikipedia.org
A significant leap in understanding the molecule's structure came in September 1874, when Dutch chemist Jacobus H. van 't Hoff proposed the first suggestions for its molecular structure and explained its optical properties. wikipedia.org This was a foundational moment in the development of stereochemistry. Later, the synthesis of camphor from camphoric acid was achieved by Haller and Blanc. Further cementing the understanding of these structures, Finnish chemist Gustav Komppa, in 1904, successfully executed the first total synthesis of camphoric acid from diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid, which also served to prove the structure of camphor. wikipedia.org
Early characterization identified camphoric acid as a white crystallizable substance. wikipedia.org this compound itself is described as a white to off-white crystalline solid. cymitquimica.com Its solubility profile indicates it is soluble in organic solvents like ethanol (B145695) and ether, but its hydrophobic camphor backbone gives it limited solubility in water. cymitquimica.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂ | cymitquimica.comnih.gov |
| Molecular Weight | 170.25 g/mol | nih.gov |
| IUPAC Name | (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid | cymitquimica.com |
| CAS Number | 31147-56-5 | cymitquimica.comnist.gov |
| Appearance | White to off-white crystalline solid | cymitquimica.com |
| Solubility | Soluble in ethanol and ether; limited in water | cymitquimica.com |
Contemporary Significance of this compound in Organic Synthesis and Related Fields
In modern chemistry, this compound is a versatile compound with significant applications, particularly in organic synthesis. cymitquimica.com Its inherent chirality makes it a valuable chiral building block for the synthesis of more complex molecules. cymitquimica.com This property is crucial in the development of new pharmaceuticals and agrochemicals, where specific stereochemistry is often essential for biological activity. cymitquimica.com
The unique stereochemistry of this compound influences its reactivity and interactions in various chemical processes. cymitquimica.com It is frequently utilized as a chiral resolving agent in organic chemistry. This process is vital for the separation of enantiomers, which are mirror-image isomers of a chiral molecule. The ability to isolate a specific enantiomer is a common challenge in synthesis, and this compound provides an effective method for achieving this separation, especially for chiral amines and other basic organic compounds. nbinno.com
Furthermore, derivatives of camphoric acid, such as D-(+)-camphoric acid imides, have been synthesized and studied for their biological activities, showcasing the ongoing exploration of this class of compounds in medicinal chemistry. researchgate.net The core structure of campholic acid provides a rigid scaffold that is useful for creating new chemical entities with specific three-dimensional arrangements.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFOIACPOPEQLS-XVKPBYJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for D Campholic Acid and Analogues
Classical Synthetic Routes to D-Campholic Acid from Precursors
Camphor (B46023) is the primary natural precursor for this compound and its analogues scribd.comwikipedia.orgchim.itwikidoc.orgresearchgate.netajol.infoeurjchem.com. While classical routes specifically detailing the isolation or synthesis of this compound are less explicitly described in the provided literature compared to camphoric acid, camphor's degradation pathways are understood to yield related compounds. Oxidation of camphor with agents like nitric acid is a well-established method for producing camphoric acid wikipedia.orgwikidoc.orgsecureserver.net. Furthermore, it has been noted that the reduction of camphor can lead to a mixture of campholic and isocampholic acids, with campholic acid being the predominant product scribd.com. This suggests that classical synthetic approaches may involve controlled degradation or reduction-oxidation sequences starting from camphor.
Advanced Enantioselective Synthesis of this compound and its Enantiomers
The designation "this compound" indicates a specific enantiomer, highlighting the importance of stereochemistry in its synthesis. Camphor itself is available in both enantiomeric forms chim.it, which directly influences the stereochemistry of its derivatives. While specific advanced enantioselective synthetic methodologies for campholic acid itself were not detailed in the provided snippets, the inherent chirality of the camphor starting material is leveraged. Utilizing enantiomerically pure camphor as a starting material is the fundamental approach to obtaining enantiomerically pure this compound. Research into enantioselective synthesis in related camphor derivatives and other natural products demonstrates the field's capability in controlling stereochemistry nih.govbeilstein-journals.orgnih.govrsc.org.
Derivatization Strategies of this compound in Organic Chemistry
The carboxylic acid moiety of this compound provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.
Amide bond formation is a fundamental derivatization strategy for carboxylic acids nih.govnih.govlibretexts.orglibretexts.orgacs.org. This compound can be converted into amides through reactions with primary, secondary, or tertiary amines. Common methods involve activating the carboxylic acid group, often by converting it into an acid chloride or anhydride, which then readily reacts with amines libretexts.orglibretexts.org. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate direct amide bond formation between the carboxylic acid and an amine acs.orgyoutube.com. A specific example includes the formation of campholanilide by heating campholic acid with phenyl isocyanate acs.org.
Esterification, the reaction between a carboxylic acid and an alcohol, is another key derivatization pathway libretexts.orgbyjus.comrevise.imlscollege.ac.ingeeksforgeeks.org. This transformation typically involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid libretexts.orgbyjus.comrevise.imgeeksforgeeks.org. While direct synthesis of ethers from carboxylic acids is less common, esters are readily formed. For instance, the synthesis of solanesyl camphorate, a hybrid ester derived from camphoric acid (a related camphor derivative), illustrates the feasibility of esterifying such sterically hindered carboxylic acids vnu.edu.vn.
Beyond amide and ester formation, the carboxylic acid group of this compound can undergo various other transformations. These include salt formation with bases revise.im, conversion into reactive intermediates like acyl halides or anhydrides for subsequent reactions libretexts.orglibretexts.orgyoutube.comvnu.edu.vn, and derivatization for analytical purposes, such as silylation or methylation colostate.edumsstate.edu. While not explicitly detailed for this compound, reduction of the carboxylic acid to a primary alcohol is a standard transformation in organic chemistry.
Camphor and its derivatives, including related acids, serve as valuable chiral scaffolds for the synthesis of diverse heterocyclic compounds chim.itresearchgate.netajol.infoeurjchem.comsemanticscholar.org. These methodologies often leverage the rigid structure and inherent chirality of the camphor skeleton to construct complex heterocyclic systems. Examples include the synthesis of cymitquimica.comchemeo.comscribd.comtriazolo[4,3-a]tetrahydroquinoline N-heterocyclic carbene precursors from camphor derivatives chim.it, pyrazine (B50134) derivatives from camphorquinone (B77051) chim.it, and various thiophene, pyran, and thiazole (B1198619) derivatives synthesized from camphor-based starting materials through multicomponent reactions ajol.infosemanticscholar.org. While this compound may not always be the direct starting material in these examples, its position within the family of camphor-derived acids connects it to this area of heterocyclic synthesis. Furthermore, campholic acid itself has been noted in contexts related to compounds with antimicrobial and antifungal activities, often alongside heterocyclic structures researchgate.netresearchgate.net.
Advanced Analytical Characterization Techniques for D Campholic Acid in Research
Spectroscopic Analysis in D-Campholic Acid Research
Spectroscopic techniques are fundamental for determining the molecular structure and functional groups present in this compound. They provide unique fingerprints that aid in identification and structural confirmation.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and fragmentation patterns of a compound. Electron ionization (EI) is a common ionization method used in conjunction with gas chromatography (GC-MS), yielding characteristic fragment ions that help in identifying the compound. High-resolution mass spectrometry (HRMS) offers greater accuracy in mass determination, enabling the precise calculation of elemental composition and distinguishing between compounds with very similar nominal masses umb.edu.
The NIST WebBook provides mass spectral data for this compound obtained via electron ionization nih.govnist.govnist.gov. Key fragment ions observed in the mass spectrum include:
| m/z | Relative Intensity (%) | Fragment Assignment (Likely) |
| 84 | 999 | Cyclopentyl cation fragment |
| 69 | 737 | Propyl cation fragment |
| 43 | 117 | Acetyl cation fragment |
| 55 | 159 | Pentyl cation fragment |
| 87 | 167 | Cyclopentene fragment |
Note: Fragment assignments are based on typical fragmentation patterns for similar structures and are illustrative.
Infrared (IR) Spectroscopy Studies
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. Specific absorption bands in the IR spectrum correspond to characteristic bond vibrations, such as C-H stretching, C=O stretching in carboxylic acids, and O-H stretching. The IR spectrum of this compound serves as a unique identifier, confirming the presence of its carboxylic acid moiety and the saturated bicyclic hydrocarbon backbone nih.govnist.gov. While specific peak assignments for this compound are detailed in spectral databases, the technique is broadly used to confirm the presence of key functional groups without the need for extensive sample preparation google.com.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, providing information on the connectivity of atoms and the chemical environment of nuclei (e.g., ¹H NMR, ¹³C NMR). For this compound, NMR can confirm the presence and arrangement of its methyl groups, the cyclopentane (B165970) ring structure, and the carboxylic acid proton. While specific NMR data for this compound was not detailed in the provided search results, NMR is a cornerstone in organic chemistry research for confirming molecular identity and stereochemistry google.comembopress.org. Related compounds, such as D-(+)-Camphoric acid, have publicly available ¹H NMR spectra chemicalbook.com, illustrating the application of this technique to camphor (B46023) derivatives. NMR is also a key method in global biochemistry for analyzing complex mixtures of metabolites embopress.org.
Chromatographic Methods for Separation and Quantification of this compound
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods are crucial for assessing purity and determining concentration in various research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) in Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is effective for analyzing volatile and semi-volatile organic compounds. For this compound, GC-MS can be employed to separate it from other components in a sample based on its volatility and polarity, followed by mass spectrometric detection for identification and quantification nih.govrfppl.co.inmsstate.edunih.gov. This technique is valuable in forensic analysis and metabolomics studies for identifying and quantifying specific compounds within complex biological or environmental samples rfppl.co.inmsstate.edu.
High-Performance Liquid Chromatography (HPLC) in Research
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC. HPLC is particularly useful for analyzing thermally labile or non-volatile compounds like carboxylic acids. For this compound, HPLC methods can be developed to achieve separation from isomers or other related substances, and to quantify its presence in various matrices researchgate.netmdpi.comresearchgate.netpharmacophorejournal.com. While specific HPLC methods for this compound were not detailed in the provided snippets, HPLC is a standard technique for chiral separations, often employing chiral stationary phases or derivatization strategies to resolve enantiomers google.comgoogle.com. Its application in the analysis of related compounds, such as camphor and caproic acid, highlights its utility in the characterization of organic acids mdpi.compharmacophorejournal.com.
Biological and Biochemical Research on D Campholic Acid and Its Derivatives
Biosynthesis and Natural Occurrence of Campholic Acid in Biological Systems
D-Campholic acid is a derivative of camphor (B46023), a natural monoterpenoid. cymitquimica.comwikipedia.org It can be prepared through the chemical oxidation of camphor using reagents like nitric acid. wikipedia.org While the chemical synthesis from camphor is well-established, detailed information on its specific biosynthetic pathways within biological systems is not extensively documented in current research literature. Its natural occurrence is linked to the metabolic processes of certain organisms.
Identification as a Metabolite in Microbial Interactions
The study of microbial metabolites is a significant area of research, as these compounds can play crucial roles in microbial community dynamics and interactions with host organisms. nih.gov Secondary metabolites produced by microbes, including those from acid-tolerant fungi, are recognized as a source of diverse and potentially bioactive compounds. frontiersin.org Microbial communities can metabolize various organic acids, which in turn can inhibit pathogenic organisms. mdpi.com However, specific research identifying this compound as a key metabolite directly involved in microbial interactions is limited. While related compounds like camphorsulfonic acid have been used as internal standards in microbial metabolomics studies, the natural production and role of this compound by microorganisms remain an area for further investigation. nih.gov
Role in Plant Metabolomic Profiles
Metabolomic analysis is a crucial tool for identifying the vast array of compounds present in plants and understanding their biological roles. mdpi.com Camphoric acid has been detected in the metabolomic profiles of certain plants. Notably, (±)-camphoric acid has been identified, though not quantified, in various types of teas derived from the Camellia sinensis plant, including black, green, and red tea. foodb.ca This suggests that camphoric acid is a constituent of the plant's natural metabolome, although its specific physiological function or biosynthetic pathway within the plant has not been fully elucidated. foodb.ca
Mechanistic Research of this compound Derivatives in Biological Contexts
Research has increasingly focused on the synthesis and biological activities of derivatives of this compound, revealing a range of potential therapeutic applications. These derivatives often exhibit enhanced bioactivity compared to the parent compound.
Antifungal and Antimicrobial Action Mechanisms
Derivatives of this compound have demonstrated significant potential as antifungal agents. A notable class of these derivatives are acylhydrazones. In one study, a series of novel camphoric acid-based acylhydrazone compounds were designed and synthesized. researchgate.net Preliminary bioassays revealed that several of these compounds exhibited excellent antifungal activity against the plant pathogen Physalospora piricola. researchgate.net
The proposed mechanism for the antimicrobial action of many organic acids and their derivatives involves the disruption of cellular membranes. frontiersin.org For instance, fatty acid derivatives can perturb the cell membrane of fungi, leading to morphological changes and loss of integrity. frontiersin.org While the precise molecular mechanism for campholic acid derivatives is still under investigation, it is hypothesized that they may act similarly by interfering with the fungal cell wall or membrane functions. Research into camphor-based derivatives has shown that they can damage the fungal cell wall. nih.gov The structure-activity relationship is crucial, as substitutions on the derivative molecules significantly impact their efficacy. nih.gov
Table 1: Antifungal Activity of this compound Acylhydrazone Derivatives
| Derivative Compound | Target Fungus | Inhibition Ratio (%) at 50 µg/ml | Reference |
|---|---|---|---|
| o-bromophenyl acylhydrazone (4f) | Physalospora piricola | 95 | researchgate.net |
| p-bromophenyl acylhydrazone (4g) | Physalospora piricola | 95 | researchgate.net |
| p-methoxyphenyl acylhydrazone (4m) | Physalospora piricola | 95 | researchgate.net |
| p-hydroxyphenyl acylhydrazone (4p) | Physalospora piricola | 95 | researchgate.net |
Antiviral Activity Research at the Molecular Level
The antiviral properties of D-camphoric acid derivatives have been a significant area of study. Various synthesized derivatives, particularly those incorporating N-heterocyclic fragments, have shown inhibitory activity against viruses such as the influenza A H1N1 virus. nih.govresearchgate.net
Cyclic imides derived from D-(+)-camphoric acid have been synthesized and evaluated for their antiviral capabilities. researchgate.net These studies, along with research on derivatives of related monoterpenoids like borneol and camphene (B42988), suggest that the bicyclic monoterpenoid framework is a promising scaffold for developing antiviral agents. nih.govmdpi.com The mechanism of action for some of these derivatives is believed to involve the targeting of viral surface proteins. For camphene derivatives, molecular modeling suggests that they may inhibit the fusion process between the viral and cellular membranes, a critical step in viral entry and infection. nih.gov The bicyclic structure and the presence of specific functional groups, such as a nitrogen atom, are thought to be key for efficient binding to these viral targets. nih.gov
Table 2: Antiviral Activity of a Camphene Derivative (Compound 2a)
| Virus | Activity Metric (IC₅₀) | Reference |
|---|---|---|
| Influenza virus A/PR/8/34 (H1N1) | 45.3 µM | nih.gov |
| Ebola pseudotype viruses | 0.12 µM | nih.gov |
| Authentic Ebola virus (EBOV) | 18.3 µM | nih.gov |
| Hantaan virus Gn-Gc glycoprotein (B1211001) pseudoviruses | 9.1 µM | nih.gov |
Investigations into Other Biological Activities (excluding clinical trials)
Beyond antimicrobial and antiviral research, derivatives of this compound have been investigated for other biological effects. Early studies on camphoric acid imides found that some of these compounds exhibit pronounced tranquilizing, neuroleptic, and antiemetic activities while demonstrating low toxicity in preclinical models. researchgate.net Furthermore, this compound has been noted for its potential anti-inflammatory properties, making it a compound of interest in medicinal chemistry. cymitquimica.com The diverse biological activities of natural products and their derivatives continue to drive research into new therapeutic applications. nih.govnih.gov The modification of natural compounds like D-camphoric acid is a key strategy for developing novel bioactive agents with improved efficacy and safety profiles. mdpi.com
Computational and Theoretical Studies on D Campholic Acid
Molecular Modeling and Conformational Analysis of D-Campholic Acid
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure and flexibility of this compound. These studies help identify the most stable spatial arrangements (conformations) the molecule can adopt, which are critical for its interactions and reactivity. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are commonly used to explore the potential energy surface of the molecule, identifying low-energy conformers.
Elucidation of Reaction Mechanisms Involving this compound using Computational Chemistry
Computational chemistry plays a vital role in dissecting the intricate mechanisms of chemical reactions involving this compound. By employing methods such as Density Functional Theory (DFT), researchers can map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed mechanistic understanding. DFT calculations are particularly adept at providing insights into the electronic structure and bonding changes that occur during a reaction researchgate.netmdpi.comuio.noresearchgate.netsmu.edufrontiersin.org.
For reactions involving this compound, computational studies would typically focus on identifying key intermediates and transition states. For example, if this compound undergoes esterification or other functional group transformations, DFT calculations can predict the energy barriers for nucleophilic attack, proton transfer, and leaving group departure. The analysis of these energy profiles helps determine the rate-determining step of the reaction and predict the stereochemical outcome. While specific reaction mechanisms for this compound were not detailed in the provided search snippets, the general approach involves calculating the energies of all relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface smu.edu.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on DFT, are indispensable for predicting the electronic structure and reactivity of this compound. These calculations provide fundamental electronic properties that govern a molecule's behavior in chemical processes. Key parameters derived from these studies include frontier molecular orbital energies (HOMO and LUMO), their energy gap, atomic charges, dipole moments, and vibrational frequencies researchgate.netresearchgate.netfrontiersin.orgkuleuven.benih.gov.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their difference (HOMO-LUMO gap), are critical indicators of a molecule's electronic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy for electron excitation or transfer. Furthermore, calculations of atomic charges (e.g., Mulliken charges) and electrostatic potential maps can identify electron-rich and electron-deficient regions within the this compound molecule, predicting sites susceptible to electrophilic or nucleophilic attack, respectively researchgate.netkuleuven.benih.gov. These electronic structure descriptors are fundamental for understanding and predicting how this compound will behave in various chemical environments and reactions.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing D-Campholic acid with high enantiomeric purity?
- Methodological Answer : Synthesis of this compound requires chiral resolution techniques or asymmetric catalysis. Use chiral column chromatography (e.g., Chiralcel OD-H) or enzymatic resolution with lipases (e.g., Candida antarctica) to isolate the D-enantiomer. Confirm enantiopurity via polarimetry or chiral HPLC with a reference standard. For reproducibility, document solvent systems, temperature, and catalyst loading in detail .
Q. How can researchers characterize the solubility profile of this compound under varying experimental conditions?
- Methodological Answer : Solubility studies should employ gravimetric or UV-Vis spectrophotometric methods. For example, dissolve this compound in solvents (water, ethanol, DMSO) at 15–25°C and measure saturation points. Data from the Handbook of Aqueous Solubility Data indicates a solubility of 0.16 g/L in water at 19°C . Tabulate results with temperature, solvent polarity, and pH dependencies.
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Combine -NMR (to identify methyl and hydroxyl groups), -NMR (for carbonyl and quaternary carbon signals), and FT-IR (for carboxylic acid O-H stretch at ~2500–3000 cm). High-resolution mass spectrometry (HRMS) can confirm molecular weight (170.25 g/mol). Cross-validate with X-ray crystallography if crystalline derivatives are available .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its reactivity in cycloaddition or esterification reactions?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., Diels-Alder reactions with maleic anhydride). Compare reaction rates and stereoselectivity between D- and L-forms using chiral auxiliaries. Computational modeling (DFT) can predict transition-state energy differences, while -NMR coupling constants (-values) verify product stereochemistry .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting point discrepancies) for this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Reproduce experiments using differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min). Compare results with literature (e.g., reported MP: 170.25°C ). Validate purity via elemental analysis and chromatographic methods (TLC/HPLC).
Q. How can computational chemistry models predict the acid-base behavior of this compound in non-aqueous solvents?
- Methodological Answer : Use quantum mechanical software (Gaussian, ORCA) to calculate pKa values via implicit solvent models (e.g., COSMO-RS). Validate predictions experimentally via potentiometric titration in acetonitrile or THF. Correlate results with Kamlet-Taft solvent parameters to assess polarity effects .
Key Considerations for Researchers
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectra, crystallographic data, and experimental logs in supplementary materials .
- Contradiction Analysis : Use systematic reviews to contextualize conflicting data, emphasizing variables like solvent grade, instrumentation calibration, and sample history .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
